Cas no 1782229-56-4 (3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid)

3-Methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid is a heterocyclic carboxylic acid derivative featuring a fused indazole core. Its unique structure, combining a tetrahydroindazole moiety with a branched aliphatic carboxylic acid, makes it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound exhibits potential as a building block for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its rigid indazole scaffold and carboxylic acid functionality offer versatility for further derivatization, enabling precise structural modifications. The tetrahydroindazole component may contribute to enhanced metabolic stability, while the carboxylic acid group facilitates salt formation or conjugation, improving solubility and bioavailability for therapeutic applications.
3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid structure
1782229-56-4 structure
Product Name:3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid
CAS No:1782229-56-4
MF:C12H18N2O2
MW:222.283523082733
CID:6216674
PubChem ID:83858860
Update Time:2025-05-22

3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid
    • 1782229-56-4
    • EN300-1780930
    • Inchi: 1S/C12H18N2O2/c1-12(2,7-10(15)16)11-8-5-3-4-6-9(8)13-14-11/h3-7H2,1-2H3,(H,13,14)(H,15,16)
    • InChI Key: AVPAABIXFFQSTE-UHFFFAOYSA-N
    • SMILES: OC(CC(C)(C)C1C2=C(CCCC2)NN=1)=O

Computed Properties

  • Exact Mass: 222.136827821g/mol
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 66Ų

3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1780930-0.05g
3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid
1782229-56-4
0.05g
$1393.0 2023-09-20
Enamine
EN300-1780930-0.1g
3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid
1782229-56-4
0.1g
$1459.0 2023-09-20
Enamine
EN300-1780930-0.25g
3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid
1782229-56-4
0.25g
$1525.0 2023-09-20
Enamine
EN300-1780930-0.5g
3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid
1782229-56-4
0.5g
$1591.0 2023-09-20
Enamine
EN300-1780930-1.0g
3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid
1782229-56-4
1g
$1658.0 2023-05-25
Enamine
EN300-1780930-2.5g
3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid
1782229-56-4
2.5g
$3249.0 2023-09-20
Enamine
EN300-1780930-5.0g
3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid
1782229-56-4
5g
$4806.0 2023-05-25
Enamine
EN300-1780930-10.0g
3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid
1782229-56-4
10g
$7128.0 2023-05-25
Enamine
EN300-1780930-1g
3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid
1782229-56-4
1g
$1658.0 2023-09-20
Enamine
EN300-1780930-5g
3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid
1782229-56-4
5g
$4806.0 2023-09-20

Additional information on 3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid

Comprehensive Overview of 3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid (CAS No. 1782229-56-4)

The compound 3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid (CAS No. 1782229-56-4) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its tetrahydroindazole core and butanoic acid side chain make it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a small-molecule modulator for targeting specific enzymes or receptors, which aligns with the growing demand for precision medicine.

In recent years, the scientific community has focused on heterocyclic compounds like 3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid due to their versatility in drug design. The indazole scaffold is known for its bioactivity, often appearing in compounds with anti-inflammatory, anticancer, or neuroprotective properties. This has led to increased searches for terms such as "indazole derivatives in drug development" and "CAS 1782229-56-4 applications," reflecting the compound's relevance in cutting-edge research.

The synthesis of 3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid typically involves multi-step organic reactions, including cyclization and functional group transformations. Its carboxylic acid moiety allows for further derivatization, making it a valuable intermediate in pharmaceutical chemistry. Laboratories exploring structure-activity relationships (SAR) often utilize this compound to optimize lead molecules, addressing queries like "how to modify indazole-based compounds" or "improving drug bioavailability."

From a commercial perspective, CAS No. 1782229-56-4 is available through specialized chemical suppliers, catering to academic and industrial researchers. Its stability under standard storage conditions and compatibility with common solvents enhance its practicality. Discussions around "sourcing high-purity indazole derivatives" and "scaling up synthetic routes" highlight its importance in the supply chain for drug discovery.

Looking ahead, the potential of 3-methyl-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)butanoic acid extends beyond traditional therapeutics. With the rise of AI-driven drug discovery, computational models are increasingly used to predict its interactions with biological targets. Searches for "machine learning in compound optimization" and "predictive modeling for indazole analogs" underscore this trend. As research progresses, this compound may play a pivotal role in developing next-generation treatments for complex diseases.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd